molecular formula C20H23NO B14132941 1-(4-Tert-butylphenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

1-(4-Tert-butylphenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B14132941
M. Wt: 293.4 g/mol
InChI Key: AFGXHAGGLOZHKC-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound with a complex structure that includes a tetrahydroquinoline core and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives and phenyl-substituted organic molecules. Examples include:

  • 1-(4-tert-Butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol
  • 4-tert-Butylphenylacetylene
  • 4-tert-Butylphenol .

Uniqueness

1-(4-(tert-Butyl)phenyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde

InChI

InChI=1S/C20H23NO/c1-20(2,3)17-7-9-18(10-8-17)21-12-4-5-16-13-15(14-22)6-11-19(16)21/h6-11,13-14H,4-5,12H2,1-3H3

InChI Key

AFGXHAGGLOZHKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCCC3=C2C=CC(=C3)C=O

Origin of Product

United States

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